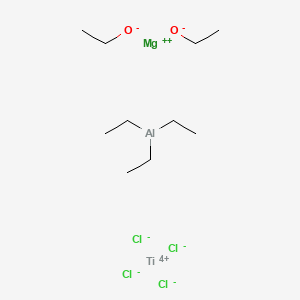

Magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Aluminum, triethyl-, reaction products with magnesium ethoxide and titanium tetrachloride” is a complex chemical entity primarily used in the field of polymer chemistry. It is a key component in the synthesis of Ziegler-Natta catalysts, which are essential for the polymerization of olefins such as ethylene and propylene . These catalysts have revolutionized the production of polyolefins, making them one of the most widely used materials in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the reaction of triethylaluminum with magnesium ethoxide and titanium tetrachloride. The process typically begins with the preparation of magnesium ethoxide, which is then reacted with titanium tetrachloride to form a magnesium-titanium complex. Triethylaluminum is subsequently added to this complex to produce the final compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction is typically conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The resulting product is then purified and characterized using various analytical techniques such as FTIR, XRD, and SEM .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various oxides, reduced species, and substituted compounds. These products are often used as intermediates in further chemical processes .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Biology: The compound is used in the synthesis of various biomolecules and in the study of biological processes.

Industry: The compound is used in the production of various industrial materials, including plastics, fibers, and films

Mechanism of Action

The mechanism by which the compound exerts its effects involves the activation of the titanium center in the catalyst. This activation facilitates the polymerization of olefins by creating active sites on the catalyst surface where the polymerization reaction can occur. The molecular targets and pathways involved in this process include the coordination of olefin molecules to the titanium center and the subsequent insertion of these molecules into the growing polymer chain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Ziegler-Natta catalysts such as those based on vanadium and chromium. These catalysts also involve the use of transition metals and organometallic compounds to facilitate the polymerization of olefins .

Uniqueness

The uniqueness of the compound lies in its high activity and selectivity in the polymerization of olefins. Compared to other Ziegler-Natta catalysts, the compound exhibits superior performance in terms of polymer yield and molecular weight distribution. Additionally, the use of magnesium ethoxide as a support material enhances the stability and efficiency of the catalyst .

Properties

Molecular Formula |

C10H25AlCl4MgO2Ti |

|---|---|

Molecular Weight |

418.3 g/mol |

IUPAC Name |

magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride |

InChI |

InChI=1S/2C2H5O.3C2H5.Al.4ClH.Mg.Ti/c2*1-2-3;3*1-2;;;;;;;/h2*2H2,1H3;3*1H2,2H3;;4*1H;;/q2*-1;;;;;;;;;+2;+4/p-4 |

InChI Key |

VAOHBMLCEKEJOZ-UHFFFAOYSA-J |

Canonical SMILES |

CC[O-].CC[O-].CC[Al](CC)CC.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)